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Compound of Interest

Compound Name: 9-cis-beta-Carotene

Cat. No.: B138956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-

cis-β-carotene, a stereoisomer of the widely studied all-trans-β-carotene. Understanding the

distinct spectroscopic signature of the 9-cis isomer is crucial for its identification, quantification,

and the elucidation of its biological functions, which are of increasing interest in pharmaceutical

and nutraceutical research. This document details key spectroscopic data, experimental

protocols for analysis, and the relevant signaling pathways involving this important molecule.

Core Spectroscopic Data
The spectroscopic properties of β-carotene isomers are fundamentally dictated by their

conjugated polyene system. The introduction of a cis bond at the 9-position in 9-cis-β-carotene

induces steric hindrance, slightly altering the planarity of the molecule compared to the all-trans

isomer. These structural changes are reflected in their UV-Visible, Raman, and Nuclear

Magnetic Resonance (NMR) spectra.

UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a primary tool for the quantification and preliminary identification of

carotenoid isomers. The spectra are characterized by a main absorption band in the visible

region, arising from π→π* electronic transitions within the conjugated system.
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Key differences between the UV-Vis spectra of all-trans-β-carotene and 9-cis-β-carotene

include a hypsochromic (blue) shift of the main absorption maximum (λmax) for the 9-cis

isomer.[1] Furthermore, cis-isomers exhibit a characteristic "cis peak" in the ultraviolet region

(around 330-350 nm), which is absent in the all-trans isomer.[1][2] The intensity of this cis peak

is greatest when the cis bond is located near the center of the chromophore.[2] Generally, cis-

isomers of carotenoids have a lower molar extinction coefficient compared to their all-trans

counterparts.[1]

Spectroscopic
Parameter

all-trans-β-carotene 9-cis-β-carotene Reference

λmax (in

hexane/ethanol)
451.4 nm 446.4 nm [1]

Molar Extinction

Coefficient (ε)

~139,500 L mol⁻¹

cm⁻¹ at 451 nm

Lower than all-trans;

specific value not

widely reported.

[3]

Characteristic "Cis

Peak"
Absent

Present (approx. 330-

350 nm)
[1][2]

Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of the

carotenoid backbone, making it a powerful tool for structural elucidation. The Raman spectra of

carotenoids are typically dominated by three major peaks:

ν1 (C=C stretching): Around 1520 cm⁻¹

ν2 (C-C stretching): Around 1160 cm⁻¹

ν3 (C-CH₃ rocking): Around 1000 cm⁻¹

While the overall Raman profiles of all-trans and 9-cis-β-carotene are similar, subtle differences

in the frequencies and relative intensities of these bands can be observed, reflecting the

altered molecular symmetry of the 9-cis isomer. The S0 Raman spectra of the isomers are

different from one another, reflecting different cis-trans configurations.[4] The frequency of the

C=C stretching Raman line in the range 1540-1520 cm⁻¹ and the frequencies and relative
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intensities of the Raman lines in the 1300–1100-cm⁻¹ region are sensitive to the configuration.

[4]

Vibrational Mode
all-trans-β-carotene
(approx. cm⁻¹)

9-cis-β-carotene
(approx. cm⁻¹)

Reference

ν1 (C=C stretching) 1525 Slight shift expected [5]

ν2 (C-C stretching) 1157 Slight shift expected [5]

ν3 (C-CH₃ rocking) 1006 Slight shift expected [5]

Note: Specific, high-resolution comparative Raman data for isolated 9-cis-β-carotene is not

abundantly available in the public literature, hence the qualitative description of expected shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural determination of carotenoid

isomers, providing detailed information about the chemical environment of each proton (¹H

NMR) and carbon (¹³C NMR) atom. The chemical shifts are highly sensitive to the cis/trans

configuration of the double bonds.

¹³C NMR Data for 9-cis-β-carotene:
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Carbon Atom Chemical Shift (ppm)

1 34.4

2 40.1

3 19.9

4 129.5

5 137.9

6 34.4

7 40.1

8 19.9

9 129.5

10 137.9

11 125.1

12 130.4

13 137.1

14 132.8

15 130.1

16 29.1

17 29.1

18 21.8

19 12.8

20 12.9

Data sourced from PubChem CID 9828626.[6][7]

¹H NMR Data: While a complete, assigned ¹H NMR spectrum for 9-cis-β-carotene is not readily

available in public databases, the spectra of carotenoids are complex, with olefinic protons
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typically resonating between 6.0 and 7.0 ppm and methyl protons appearing as singlets

between 1.6 and 2.0 ppm. The specific chemical shifts and coupling constants are diagnostic of

the isomeric form.

Experimental Protocols
Accurate spectroscopic analysis of 9-cis-β-carotene requires its effective separation from other

isomers and potential contaminants.

Isomer Separation by High-Performance Liquid
Chromatography (HPLC)
A robust method for the separation of β-carotene isomers is crucial for their individual

characterization. The use of a C30 stationary phase is particularly effective for resolving these

structurally similar, hydrophobic molecules.

Protocol: HPLC Separation of β-Carotene Isomers

Instrumentation: A standard HPLC system equipped with a diode array detector (DAD) or a

UV-Vis detector.

Column: A C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of methyl-tert-butyl ether (MTBE), methanol, and acetonitrile is

commonly used. A typical gradient might start with a high percentage of methanol/acetonitrile

and gradually increase the proportion of MTBE to elute the more hydrophobic isomers.

Flow Rate: Approximately 1.0 mL/min.

Column Temperature: Maintained at a controlled temperature, for instance, 25°C.

Detection: Monitoring at the λmax of the isomers, typically around 450 nm. A DAD allows for

the acquisition of the full UV-Vis spectrum of each eluting peak, aiding in identification.

Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as a

mixture of dichloromethane and ethanol, and filtered before injection. All procedures should

be carried out under subdued light to prevent photoisomerization.
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Isomer Identification: Identification can be confirmed by comparing retention times with those

of authentic standards and by examining the characteristic UV-Vis spectra (specifically the

λmax and the presence of a cis peak for cis-isomers).

Spectroscopic Measurements
UV-Visible Spectroscopy:

Solvent: A non-polar solvent such as n-hexane or ethanol is typically used.

Procedure: After obtaining a purified fraction of 9-cis-β-carotene from HPLC, the solvent is

evaporated under a stream of nitrogen and the sample is redissolved in the spectroscopic

solvent. The absorbance spectrum is then recorded, typically from 250 to 600 nm.

Raman Spectroscopy:

Sample Preparation: The purified isomer can be analyzed as a solid, in solution, or as a thin

film.

Instrumentation: A Raman spectrometer with a laser excitation wavelength that is in

resonance with the electronic absorption of the carotenoid (e.g., 488 nm or 514.5 nm) will

provide the strongest signal.

Procedure: The laser is focused on the sample, and the scattered light is collected and

analyzed.

NMR Spectroscopy:

Sample Preparation: The purified and dried isomer is dissolved in a deuterated solvent,

typically deuterated chloroform (CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to

resolve the complex spectra.

Procedure: Standard ¹H and ¹³C NMR spectra are acquired, along with two-dimensional

experiments like COSY and HMBC to aid in the complete assignment of signals.
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Signaling Pathways and Biological Relevance
9-cis-β-carotene is not only a provitamin A but also a precursor to the biologically active

molecule 9-cis-retinoic acid. This conversion is a key step in a signaling pathway that

influences gene expression.

Caption: Signaling pathway of 9-cis-β-carotene metabolism and 9-cis-retinoic acid action on

nuclear receptors.

The enzymatic cleavage of 9-cis-β-carotene by β-carotene oxygenases (BCO1/BCO2) yields 9-

cis-retinal. This is subsequently oxidized to 9-cis-retinoic acid by aldehyde dehydrogenases

(ALDH). 9-cis-retinoic acid serves as a high-affinity ligand for the Retinoid X Receptor (RXR), a

type of nuclear receptor. RXR can form homodimers (RXR/RXR) or heterodimers with other

nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and

Peroxisome Proliferator-Activated Receptors (PPARs). Upon ligand binding, these receptor

complexes bind to specific response elements on the DNA, thereby modulating the

transcription of target genes involved in a wide range of physiological processes, including cell

growth, differentiation, and metabolism.
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Caption: Experimental workflow for the spectroscopic analysis of 9-cis-β-carotene isomers.

This workflow outlines the key steps from sample preparation to data analysis for the

comprehensive spectroscopic characterization of 9-cis-β-carotene. The initial extraction is

followed by a crucial HPLC separation step to isolate the isomer of interest. The purified

fraction is then subjected to various spectroscopic techniques to obtain detailed structural and

quantitative information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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